molecular formula C4H8O5Sr B1143613 Bis(3-methoxyphenyl)methanamine CAS No. 14692-29-6

Bis(3-methoxyphenyl)methanamine

Cat. No. B1143613
CAS RN: 14692-29-6
M. Wt: 223.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research landscape for methoxyphenyl compounds is vast, encompassing the synthesis of novel compounds, structural analysis, exploration of chemical reactions, and detailed examination of their physical and chemical properties. These compounds are pivotal in various fields due to their unique characteristics and potential applications.

Synthesis Analysis

Synthesis strategies for methoxyphenyl compounds often involve regiospecific cyclocondensation, Ullmann coupling, and reactions with bifunctional heteronucleophiles, leading to a variety of heterocyclic compounds with potential application in material science and pharmaceuticals. For instance, the use of Lawesson's Reagent in synthesizing organophosphorus compounds demonstrates the versatility of methoxyphenyl derivatives in chemical synthesis (Shabana, Osman, & Atrees, 1994).

Molecular Structure Analysis

The molecular structure of methoxyphenyl compounds is characterized using techniques like X-ray crystallography, NMR, and mass spectroscopy, revealing intricate details about their conformation and bonding. For example, the structural characterization of Cr(III) and Fe(II) complexes with methoxybenzylidene ligands confirmed their proposed structures, showcasing the complex's coordination geometry (Amer et al., 2020).

Chemical Reactions and Properties

Methoxyphenyl compounds participate in a wide range of chemical reactions, exhibiting selectivity and reactivity towards specific functional groups. Their ability to undergo facile oxidation and reduction highlights their utility in synthetic chemistry and materials science. The redox properties of bis(methoxyphenyl) compounds, such as those studied by Sasaki et al. (2002), illustrate the electronic interactions and potential applications in designing redox-active materials (Sasaki, Aoki, & Yoshifuji, 2002).

Scientific Research Applications

Environmental Estrogens and Methoxychlor

One area of research involves understanding the impact of environmental estrogens, like methoxychlor, a pesticide with proestrogenic activity. Cummings (1997) reviewed methoxychlor's metabolism to its active estrogenic form and its reproductive toxicity effects in both males and females. This study highlights the environmental and health concerns of chemicals with estrogenic activity, which could be relevant when considering the biological activity of other methoxyphenyl compounds (Cummings, 1997).

Lawesson's Reagent in Macrocyclic Natural Product Synthesis

Larik et al. (2017) discussed the use of Lawesson's reagent, a compound containing methoxyphenyl groups, in synthesizing macrocyclic natural products. This reagent demonstrates versatility in chemical synthesis, highlighting the importance of methoxyphenyl structures in creating complex natural products with medicinal significance (Larik et al., 2017).

Xenoestrogens and Neurodevelopment

Panzica et al. (2007) explored the effects of xenoestrogens, including methoxychlor, on the differentiation of neural circuits. Their review covers the long-term consequences of early exposure to these chemicals, providing a foundation for understanding how methoxyphenyl derivatives could influence neurodevelopment and behavior (Panzica et al., 2007).

Curcumin and Its Derivatives

Research on curcumin, which possesses methoxyphenyl groups, has indicated its potential as an anticancer, antibiotic, anti-inflammatory, and anti-aging agent. Kotha and Luthria (2019) reviewed the challenges in curcumin's therapeutic applications due to poor solubility and bioavailability, along with strategies to overcome these limitations. This study exemplifies the broad interest in methoxyphenyl compounds in pharmaceutical and nutraceutical research (Kotha & Luthria, 2019).

Safety And Hazards

“Bis(3-methoxyphenyl)methanamine” is classified as dangerous with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

bis(3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVIVWGJFJLQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734023
Record name 1,1-Bis(3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-methoxyphenyl)methanamine

CAS RN

14692-29-6
Record name 1,1-Bis(3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.